3-Deoxyestrone

Description

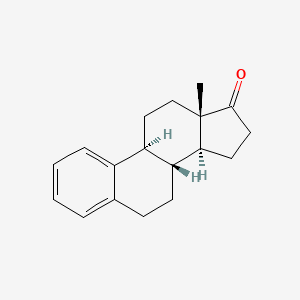

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h2-5,14-16H,6-11H2,1H3/t14-,15-,16+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHBWDKMGOIZKH-CBZIJGRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC=CC=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC=CC=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022498 |

Source

|

| Record name | 3-Deoxy-estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-45-2 |

Source

|

| Record name | Estra-1,3,5(10)-trien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyestrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Deoxy-estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEOXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8WJ87C2AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Deoxyestrone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyestrone, also known as estra-1,3,5(10)-trien-17-one, is a synthetic steroid and a derivative of the natural estrogen, estrone.[1] Lacking the hydroxyl group at the C3 position, which is characteristic of endogenous estrogens, 3-Deoxyestrone presents a unique chemical profile that has garnered interest in the study of steroid metabolism and estrogen receptor interactions.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, metabolism, and biological activity of 3-Deoxyestrone, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

3-Deoxyestrone possesses the core steroidal skeleton, a gonane structure, characterized by a tetracyclic system of three cyclohexane rings and one cyclopentane ring. The absence of the 3-hydroxyl group significantly alters its polarity and electronic properties compared to its parent compound, estrone.

Table 1: Physicochemical Properties of 3-Deoxyestrone

| Property | Value | Source |

| IUPAC Name | (8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | [1] |

| Molecular Formula | C₁₈H₂₂O | [1] |

| Molecular Weight | 254.37 g/mol | [1] |

| CAS Number | 53-45-2 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | 387.0 ± 25.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| LogP (Octanol/Water) | 4.35 | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform; practically insoluble in water. |

Synthesis of 3-Deoxyestrone

The synthesis of 3-Deoxyestrone can be achieved from estrone through a two-step process involving the formation of a tosylate intermediate followed by catalytic hydrogenation. This method selectively removes the 3-hydroxyl group.

Experimental Protocol: Synthesis of 3-Deoxyestrone from Estrone

Step 1: Synthesis of Estrone-3-tosylate

-

To a solution of estrone (1.0 g, 3.7 mmol) in pyridine (20 mL) at 0 °C, add p-toluenesulfonyl chloride (1.06 g, 5.55 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude estrone-3-tosylate. The crude product can be purified by recrystallization from ethanol.

Step 2: Catalytic Hydrogenation to 3-Deoxyestrone

-

Dissolve the estrone-3-tosylate (1.0 g, 2.35 mmol) in a mixture of ethanol (50 mL) and ethyl acetate (50 mL).

-

Add 10% Palladium on charcoal (Pd/C) (100 mg, 10% w/w) to the solution.

-

Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-Deoxyestrone.

Purification Protocol: Column Chromatography

-

Prepare a silica gel column (60-120 mesh) using a slurry of silica gel in hexane.

-

Dissolve the crude 3-Deoxyestrone in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the concentration of ethyl acetate to 10%).[4]

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase and visualization under UV light or with an appropriate staining agent.[4]

-

Combine the fractions containing the pure product and evaporate the solvent to yield pure 3-Deoxyestrone.

Caption: Synthetic pathway of 3-Deoxyestrone from estrone.

Metabolism of 3-Deoxyestrone

The metabolism of 3-Deoxyestrone, lacking the 3-hydroxyl group, is expected to proceed differently from that of endogenous estrogens. While specific human metabolic data is limited, studies in rabbits and knowledge of steroid metabolism allow for the prediction of its primary metabolic pathways.[2] The metabolism of the parent compound, estrone, is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2, CYP1A1, and CYP1B1 being key players in 2- and 4-hydroxylation, and CYP2C19 and CYP3A5 involved in 16α-hydroxylation.[1][3]

It is plausible that 3-Deoxyestrone undergoes similar oxidative metabolism at various positions on the steroid nucleus, primarily hydroxylation reactions, followed by phase II conjugation (glucuronidation and sulfation) to facilitate excretion.

Caption: Proposed metabolic pathway of 3-Deoxyestrone.

Biological Activity and Mechanism of Action

3-Deoxyestrone exhibits estrogenic activity, although its potency is significantly lower than that of estradiol.[3] Its biological effects are primarily mediated through its interaction with estrogen receptors (ERs), specifically ERα and ERβ.

Estrogen Receptor Binding

3-Deoxyestrone competes with [³H]-estradiol for binding to the estrogen receptor, indicating that it is a ligand for this receptor. However, its relative binding affinity is considerably lower than that of endogenous estrogens.[3] This reduced affinity is likely due to the absence of the 3-hydroxyl group, which is a critical feature for high-affinity binding to the ER.

Estrogen Receptor Signaling Pathway

Upon binding to the estrogen receptor in the cytoplasm, 3-Deoxyestrone induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs). The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell proliferation, growth, and differentiation.

Caption: Estrogen receptor signaling pathway activated by 3-Deoxyestrone.

Experimental Protocol: MCF-7 Cell Proliferation Assay

The estrogenic activity of 3-Deoxyestrone can be quantified using the MCF-7 breast cancer cell line, which expresses estrogen receptors and proliferates in response to estrogenic compounds.[5][6]

-

Cell Culture: Maintain MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[7]

-

Hormone Deprivation: Prior to the assay, culture the cells in a phenol red-free medium containing charcoal-stripped FBS for at least 72 hours to deplete endogenous estrogens.[6]

-

Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of approximately 4,000 cells per well.[5]

-

Treatment: After 24 hours, treat the cells with varying concentrations of 3-Deoxyestrone (typically from 10⁻¹² M to 10⁻⁵ M) and a positive control (e.g., 17β-estradiol). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 6 days, replacing the medium with fresh treatment solutions every 2 days.[5]

-

Proliferation Assessment: Measure cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay or by quantifying DNA content.

-

Data Analysis: Plot the cell proliferation data against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that elicits a half-maximal response).

Spectral Data and Interpretation

The structural elucidation and confirmation of 3-Deoxyestrone rely on various spectroscopic techniques.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-Deoxyestrone would be expected to show characteristic signals for the aromatic protons of the A-ring, the steroidal methylene and methine protons, and the methyl group at C13. The absence of a phenolic proton signal is a key distinguishing feature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 18 distinct carbon signals. The carbonyl carbon at C17 will appear significantly downfield (around 220 ppm). The aromatic carbons of the A-ring will resonate in the region of 120-140 ppm.

Mass Spectrometry: The electron ionization mass spectrum of 3-Deoxyestrone will show a molecular ion peak (M⁺) at m/z 254. Fragmentation patterns will be characteristic of the steroid skeleton, with losses of small neutral molecules and cleavage of the D-ring being prominent.[8]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ketone at C17 (around 1740 cm⁻¹).[9] It will also show characteristic absorptions for the aromatic C=C and C-H stretching vibrations. The absence of a broad O-H stretching band confirms the deoxy nature of the molecule.

Conclusion

3-Deoxyestrone serves as a valuable tool for probing the structure-activity relationships of estrogenic compounds and for studying the metabolic pathways of synthetic steroids. Its unique chemical structure, lacking the 3-hydroxyl group, provides a basis for understanding the critical role of this functional group in high-affinity estrogen receptor binding and subsequent biological activity. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to further investigate the properties and potential applications of 3-Deoxyestrone and related compounds in the field of endocrinology and drug discovery.

References

- Nambara, T., & Bae, Y. H. (1972). Studies on Metabolism of 3-Deoxysteroids. VIII. Isolation and Characterization of Conjugated Metabolites of 3-Deoxyestrone. Chemical and Pharmaceutical Bulletin, 20(11), 2413-2417.

- Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., ... & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5882, 3-Deoxyestrone. Retrieved January 16, 2026 from [Link].

-

Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

- National Toxicology Program. (2014).

- Gee, P., Moser, G., & Miller, M. R. (2004). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Toxicology in Vitro, 18(2), 153-161.

- Silver, J. (2014). How do I extract and purify steroids from plant extract using column chromatography?.

-

Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Retrieved January 16, 2026, from [Link]

- BenchChem. (2025).

- Poirier, D., Chang, H. J., Azzi, A., Boivin, R. P., & Lin, S. X. (2006). Estrone and estradiol C-16 derivatives as inhibitors of type 1 17β-hydroxysteroid dehydrogenase. Molecular and Cellular Endocrinology, 248(1-2), 236–238.

- Lee, A. J., & Cai, M. X. (2001). Role of human hepatic cytochrome P450 1A2 and 3A4 in the metabolic activation of estrone. Zhongguo yao li xue bao = Acta pharmacologica Sinica, 22(12), 1067–1073.

- Cribb, A. E., Knight, M. J., Dryer, D., Guernsey, J., Hender, K., Tesch, M., & Saleh, T. M. (2006). Role of polymorphic human cytochrome P450 enzymes in estrone oxidation. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 15(3), 551–558.

- Słowikowski, B. K., Lianeri, M., & Jagodziński, P. P. (2017). Simplified diagram of estrogen signaling pathways, including non-genomic (red lines) and genomic (blue lines) response structures (grey field) and processes (cyan field).

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.

-

NIST. (n.d.). Estra-1,3,5(10)-trien-17-one, 3-methoxy-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Estra-1,3,5(10)-trien-17-one, 3-hydroxy-2-methoxy-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000012).

- Chemguide. (n.d.).

- Chemistry LibreTexts. (2023).

- Wikipedia. (2023).

- Kollmeier, A. S., de la Torre, X., Müller, C., Botrè, F., & Parr, M. K. (2020). In-depth gas chromatography/tandem mass spectrometry fragmentation analysis of formestane and evaluation of mass spectral discrimination of isomeric 3-keto-4-ene hydroxy steroids. Rapid Communications in Mass Spectrometry, 34(S3), e8937.

- Schänzer, W., Geyer, H., Fusshöller, G., Halatcheva, N., Kohler, M., & Parr, M. K. (2006). Mass spectrometric identification and characterization of a new long-term metabolite of metandienone. Rapid communications in mass spectrometry : RCM, 20(15), 2252–2258.

- M. K. Parr, et al. (2024). Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry. Journal of Mass Spectrometry.

- Popp, M., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry.

- YouTube. (2022).

- YouTube. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy.

- Jasperse, C. (n.d.).

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- ResearchGate. (n.d.). Total assignment of1H and13C NMR spectra of 13α- And 13β-estrone methyl ethers.

- ResearchGate. (n.d.). 13 C/ 1 H-NMR data in ppm for estradiol (E2) and estrane-based steroid....

- Royal Society of Chemistry. (n.d.). A guide to 13c nmr chemical shift values.

- UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones.

- Gielen, J., et al. (2001). Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en- and 3-keto-5alpha-steroid-17-O-beta glucuronides and 5alpha-steroid-3alpha,17beta-diol 3- and 17-glucuronides. Journal of Mass Spectrometry.

- PubChem. (n.d.). Estra-1,3,5(10)-trien-17-ol | C18H24O | CID 537293.

- ResearchGate. (n.d.). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT Studies, and Its Binding to Human Serum Albumin Studied through Fluorescence Quenching and In Silico Docking Studies.

- ResearchGate. (n.d.). Proliferation protocol optimization using MCF7. Cell number of MCF7....

- PLOS One. (n.d.). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay.

- MCF-7 Cell Culture and +/- estrogen tre

- Organic Chemistry Data. (n.d.).

- Google Patents. (n.d.). US2623886A - Process for conversion of estrone compounds to estradiol compounds.

- PubMed. (n.d.). Preparation of 3-deoxy-3-deuteroestrone and 3-deoxy-4-14C-estrone.

- ACS Publications. (2010). Enantioselective Synthesis of (+)-Estrone Exploiting a Hydrogen Bond-Promoted Diels−Alder Reaction.

- RSC Publishing. (n.d.). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent.

- ResearchGate. (n.d.). Chemical synthesis of 2-methoxyestradiol (or estrone)

- PubMed. (n.d.).

- Common Organic Chemistry. (n.d.).

- Swinburne University. (n.d.).

- Sorbchem India. (n.d.).

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Role of polymorphic human cytochrome P450 enzymes in estrone oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

3-Deoxyestrone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Deoxyestrone (CAS Number: 53-45-2), a synthetically modified steroid derivative of estrone. This document delves into its chemical synthesis, physicochemical properties, analytical characterization, and known biological activities, offering valuable insights for professionals in endocrinology research and pharmaceutical development.

Core Molecular Attributes of 3-Deoxyestrone

3-Deoxyestrone, also known as estra-1,3,5(10)-trien-17-one, is characterized by the absence of the hydroxyl group at the C3 position of the estrone steroid nucleus. This structural modification significantly alters its biological properties compared to the parent hormone.

| Property | Value | Source |

| CAS Number | 53-45-2 | [1][2] |

| Molecular Formula | C₁₈H₂₂O | [1] |

| Molecular Weight | 254.37 g/mol | [2] |

| IUPAC Name | (8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | [1] |

| Synonyms | Deoxyestrone, Desoxyestrone, Estra-1,3,5(10)-trien-17-one | [1] |

Synthesis of 3-Deoxyestrone

The synthesis of 3-Deoxyestrone is most commonly achieved from estrone, a readily available starting material. The key transformation is the deoxygenation of the C3-phenolic hydroxyl group. A widely employed method involves the formation of a tosylhydrazone intermediate followed by catalytic hydrogenation.

Experimental Protocol: Synthesis from Estrone

This protocol outlines a two-step synthesis of 3-Deoxyestrone from estrone.

Step 1: Formation of Estrone-3-tosylhydrazone

-

To a solution of estrone in a suitable solvent such as methanol, add p-toluenesulfonylhydrazide in a 1:1.1 molar ratio.

-

Add a catalytic amount of an acid, such as hydrochloric acid, to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield estrone-3-tosylhydrazone.

Step 2: Catalytic Hydrogenation to 3-Deoxyestrone

-

Dissolve the estrone-3-tosylhydrazone in a suitable solvent, such as a mixture of dioxane and ethanol.

-

Add a palladium-on-carbon catalyst (e.g., 10% Pd/C) to the solution.

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter it through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-Deoxyestrone by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Synthesis workflow of 3-Deoxyestrone from Estrone.

Analytical Characterization

The structural elucidation and purity assessment of 3-Deoxyestrone are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of 3-Deoxyestrone is characterized by the absence of a signal corresponding to the phenolic proton of estrone. Aromatic protons on the A-ring will be observed, along with the characteristic signals for the steroid backbone. A singlet for the C18-methyl group is also a key feature.[3][4]

-

¹³C NMR : The carbon NMR spectrum will show the absence of a carbon signal in the region typical for a phenol (around 155 ppm). The carbonyl carbon at C17 will be a prominent signal around 220 ppm.[3][4][5]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying key functional groups. A strong absorption band corresponding to the C=O stretch of the ketone at C17 is expected around 1740-1725 cm⁻¹. The absence of a broad O-H stretching band (around 3300 cm⁻¹) confirms the deoxygenation at the C3 position.[5][6][7][8]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-Deoxyestrone, the molecular ion peak (M⁺) would be observed at m/z 254.37.[1][9]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a common method for assessing the purity of 3-Deoxyestrone and for its quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically used. Detection is commonly performed using a UV detector at a wavelength around 220-280 nm.[10][11][12][13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be employed for the analysis of 3-Deoxyestrone, providing both separation and structural information. The compound may require derivatization to improve its volatility and chromatographic behavior.[15][16][17]

Caption: Analytical workflow for 3-Deoxyestrone characterization.

Biological Activity and Potential Applications

The removal of the 3-hydroxyl group from estrone significantly impacts its interaction with estrogen receptors (ERs), the primary mediators of estrogenic activity.

Estrogenic and Anti-Estrogenic Effects

3-Deoxyestrone is generally considered to have significantly reduced estrogenic activity compared to estradiol and estrone. The phenolic hydroxyl group at C3 is crucial for high-affinity binding to the estrogen receptor.[18][19][20][21] However, some studies suggest that it may still retain some residual estrogenic or even exhibit anti-estrogenic properties.

-

In Vitro Studies : The estrogenic potential of 3-Deoxyestrone can be evaluated in vitro using estrogen-responsive cell lines such as MCF-7 human breast cancer cells. Assays typically measure cell proliferation (E-screen assay) or the expression of estrogen-responsive genes.[22][23][24][25][26] It is hypothesized that 3-Deoxyestrone would show a much lower potency in inducing MCF-7 cell proliferation compared to estradiol.

-

In Vivo Studies : The uterotrophic assay in immature or ovariectomized rodents is a standard in vivo method to assess estrogenic activity. This assay measures the increase in uterine weight in response to estrogenic compounds.[27][28][29][30][31] It is expected that 3-Deoxyestrone would have a minimal effect on uterine weight compared to potent estrogens.

Endocrine Disruption Potential

Given its steroidal structure and similarity to endogenous hormones, 3-Deoxyestrone is a compound of interest in the field of endocrine disruption. Chemicals that can interfere with the endocrine system are known as endocrine-disrupting chemicals (EDCs).[12][20][25][32] Further research is needed to fully characterize the potential of 3-Deoxyestrone to act as an endocrine disruptor.

Caption: Putative signaling pathway of 3-Deoxyestrone.

Conclusion

3-Deoxyestrone serves as an important molecule in the study of steroid hormone structure-activity relationships. Its synthesis from estrone is a well-established process, and its analytical characterization can be readily achieved using modern spectroscopic and chromatographic techniques. While its biological activity is significantly attenuated compared to its parent compound, further investigation into its potential as a weak estrogen, anti-estrogen, or endocrine disruptor is warranted. This guide provides a foundational understanding for researchers and drug development professionals working with this and related steroid derivatives.

References

-

Total assignment of 1H and 13C NMR spectra of 13α- And 13β-estrone methyl ethers. (2025). ResearchGate. [Link]

-

Effect of DES on Uterine Weight in the Immature Rat (Uterotrophic Assays). (n.d.). ResearchGate. [Link]

-

Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats. (2000). PubMed. [Link]

-

Preparation of 3-deoxy-3-deuteroestrone and 3-deoxy-4-14C-estrone. (1974). PubMed. [Link]

-

3-Deoxyestrone. (n.d.). PubChem. [Link]

-

Uterine and body weight data of the five highest EE doses (µg/kg/day) for protocol C. (n.d.). ResearchGate. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). ScienceDirect. [Link]

-

uterine weight changes and 3 h-uridine uptake in rats treated with phytoestrogens. (n.d.). Scilit. [Link]

-

Estra-1,3,5(10)-trien-17-ol. (n.d.). PubChem. [Link]

-

Estrogenic and antiproliferative activities on MCF-7 human breast cancer cells by flavonoids. (2001). PubMed. [Link]

-

Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). Nature. [Link]

-

The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. (2000). PubMed. [Link]

-

Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells. (2025). ResearchGate. [Link]

-

effect of estrogen and antiestrogens on cell proliferation and synthesis of secreted proteins in the human. (n.d.). Acta Oncologica. [Link]

-

Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT Studies, and Its Binding to Human Serum Albumin Studied through Fluorescence Quenching and In Silico Docking Studies. (2023). National Institutes of Health. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Estrogenic Activity of Mycoestrogen (3β,5α,22E)-Ergost-22-en-3-ol via Estrogen Receptor α-Dependent Signaling Pathways in MCF-7 Cells. (2021). PubMed. [Link]

-

Estrogenic Activity of Mycoestrogen (3β,5α,22E)-Ergost-22-en-3-ol via Estrogen Receptor α-Dependent Signaling Pathways in MCF-7 Cells. (n.d.). MDPI. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. [Link]

-

hplc assay method: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

10967/259 - QDB Compounds. (n.d.). QsarDB. [Link]

-

Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. (n.d.). Oxford Academic. [Link]

-

Synthesis of A-ring Halogenated 13α-estrone Derivatives as Potential 17β-HSD1 Inhibitors. (n.d.). Europe PMC. [Link]

-

synthesis of (±)-estrone. (n.d.). Caltech. [Link]

-

HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. (n.d.). CORE. [Link]

-

Determining the Relative Binding Efficacy of Selective Estrogen Receptor Modulators. (n.d.). Purdue University. [Link]

-

Uterine weight determined by the uterotrophic assay in immature female... (n.d.). ResearchGate. [Link]

-

Estrogen receptor-binding affinity and cytotoxic activity of three new estrogen-nitrosourea conjugates in human breast cancer cell lines in vitro. (n.d.). PubMed. [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.). Journal of Pharmaceutical Research International. [Link]

-

Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. (2023). PubMed. [Link]

-

synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. (2008). DTIC. [Link]

-

Synthesis of Estrone Heterodimers and Evaluation of Their In Vitro Antiproliferative Activity. (2024). MDPI. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

-

Lecture 45: Total synthesis of Estrone(Torgov). (2022). YouTube. [Link]

-

Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). IOP Conference Series: Earth and Environmental Science. [Link]

-

GC-MS, GC-MS/MS and GC-IR differentiation of desoxy cathinone derivatives: Cyclic tertiary amines related to MDPV. (n.d.). PubMed. [Link]

-

Formal total synthesis of (+/-)-estrone and zirconocene-promoted cyclization of 2-fluoro-1,7-octadienes and ru-catalyzed ring closing metathesis. (2008). PubMed. [Link]

Sources

- 1. 3-Deoxyestrone | C18H22O | CID 5882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-DEOXYESTRONE | 53-45-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 3-Ferrocenyl-estra-1,3,5 (10)-triene-17-one: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT Studies, and Its Binding to Human Serum Albumin Studied through Fluorescence Quenching and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. hplc assay method: Topics by Science.gov [science.gov]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. repository.unar.ac.id [repository.unar.ac.id]

- 16. jmchemsci.com [jmchemsci.com]

- 17. GC-MS, GC-MS/MS and GC-IR differentiation of desoxy cathinone derivatives: Cyclic tertiary amines related to MDPV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 21. Estrogen receptor-binding affinity and cytotoxic activity of three new estrogen-nitrosourea conjugates in human breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Estrogenic and antiproliferative activities on MCF-7 human breast cancer cells by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. medicaljournalssweden.se [medicaljournalssweden.se]

- 25. Estrogenic Activity of Mycoestrogen (3 β,5 α,22 E)-Ergost-22-en-3-ol via Estrogen Receptor α-Dependent Signaling Pathways in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. scilit.com [scilit.com]

- 31. researchgate.net [researchgate.net]

- 32. Synthesis of A-ring halogenated 13α-estrone derivatives as potential 17β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 3-Deoxyestrone: A Technical Guide for Researchers

Introduction

3-Deoxyestrone, a synthetic steroid derivative, occupies a unique position in the landscape of endocrine research and drug development. Structurally divergent from its parent compound, estrone, by the absence of a hydroxyl group at the C3 position, this modification profoundly alters its biological activity and metabolic fate.[1] Initially investigated for its lipid-modulating properties, the scientific inquiry into 3-Deoxyestrone is expanding, driven by a deeper understanding of steroid hormone signaling and the quest for novel therapeutic agents with selective biological actions. This technical guide provides a comprehensive overview of the current knowledge surrounding 3-Deoxyestrone, with a focus on its synthesis, mechanism of action, metabolism, and emerging, albeit largely unexplored, therapeutic potential.

Physicochemical Properties

3-Deoxyestrone, with the chemical formula C₁₈H₂₂O, is a solid with a molecular weight of 254.37 g/mol .[1] Its structure, characterized by the classic four-ring steroid nucleus, lacks the phenolic hydroxyl group that is a hallmark of classical estrogens. This structural alteration significantly impacts its solubility, receptor binding affinity, and metabolic profile.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O | PubChem CID 5882[1] |

| Molecular Weight | 254.37 g/mol | PubChem CID 5882[1] |

| IUPAC Name | (8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | PubChem CID 5882[1] |

| CAS Number | 53-45-2 | PubChem CID 5882[1] |

Synthesis of 3-Deoxyestrone

The synthesis of 3-Deoxyestrone can be achieved through a multi-step process starting from a readily available steroid precursor. The following protocol is a representative example based on established methodologies for steroid synthesis.

Experimental Protocol: Synthesis of 3-Deoxyestrone

Materials:

-

Estrone

-

Tosyl chloride

-

Pyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Jones reagent (chromium trioxide in sulfuric acid)

-

Acetone

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Tosylation of Estrone:

-

Dissolve estrone (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add tosyl chloride (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated estrone.

-

-

Reductive Deoxygenation:

-

Dissolve the tosylated estrone (1 equivalent) in anhydrous THF.

-

Carefully add lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise to the solution at 0°C.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction to 0°C and quench by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

-

Oxidation to 3-Deoxyestrone:

-

Dissolve the crude product from the previous step in acetone.

-

Cool the solution to 0°C.

-

Add Jones reagent dropwise until a persistent orange color is observed.

-

Stir for 1 hour at 0°C.

-

Quench the reaction with isopropanol.

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

-

Purification:

-

Purify the crude 3-Deoxyestrone by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

-

Caption: Synthetic pathway for 3-Deoxyestrone from estrone.

Biological Activity and Mechanism of Action

The primary biological significance of 3-Deoxyestrone lies in its interaction with estrogen receptors (ERs), albeit with a markedly lower affinity compared to endogenous estrogens like 17β-estradiol.

Estrogen Receptor Binding

3-Deoxyestrone has been shown to bind to the estrogen receptor. In a competitive binding assay using rat uterine cytosol, 3-Deoxyestrone exhibited a relative binding affinity (RBA) of 0.006% compared to 17β-estradiol (RBA = 100%). This low affinity is attributed to the absence of the 3-hydroxyl group, which is a critical feature for high-affinity binding to the estrogen receptor.

| Compound | Relative Binding Affinity (RBA, %) |

| 17β-Estradiol | 100 |

| 3-Deoxyestrone | 0.006 |

Data from Blair et al. (2000). Toxicological Sciences, 54(1), 138-153.

The interaction of estrogens with their receptors initiates a cascade of molecular events leading to changes in gene expression.

Caption: Generalized estrogen receptor signaling pathway.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a standard procedure for determining the relative binding affinity of a test compound for the estrogen receptor.[2][3][4]

Materials:

-

Rat uterine cytosol (prepared from ovariectomized rats)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (competitor standard)

-

Test compound (e.g., 3-Deoxyestrone)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and unlabeled 17β-estradiol in the assay buffer.

-

Dilute [³H]-17β-estradiol to a final concentration of ~1 nM.

-

Thaw the rat uterine cytosol on ice.

-

-

Assay Setup:

-

In triplicate, set up tubes for total binding (containing [³H]-17β-estradiol and cytosol), non-specific binding (containing [³H]-17β-estradiol, excess unlabeled 17β-estradiol, and cytosol), and competitive binding (containing [³H]-17β-estradiol, varying concentrations of the test compound, and cytosol).

-

-

Incubation:

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Incubate on ice with intermittent vortexing.

-

Centrifuge the tubes and discard the supernatant containing the free radioligand.

-

Wash the HAP pellet with assay buffer to remove any remaining free radioligand.

-

-

Quantification:

-

Add scintillation cocktail to each tube containing the HAP pellet.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (unlabeled 17β-estradiol or test compound).

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA (%) = (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100

-

Caption: Experimental workflow for ER competitive binding assay.

Metabolism

The metabolism of 3-Deoxyestrone has been studied in rabbits, revealing both phenolic and neutral metabolites. The absence of the 3-hydroxyl group makes it a poor substrate for the sulfonation and glucuronidation pathways that are common for classical estrogens. Instead, it undergoes hydroxylation at various positions on the steroid nucleus, followed by conjugation. The identification of these metabolites is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of 3-Deoxyestrone.

Potential Therapeutic Applications: A Horizon of Possibilities

While the direct therapeutic applications of 3-Deoxyestrone are not yet established, its unique structure and biological activity suggest potential avenues for future research, particularly in the realms of neuroprotection and cardiovascular health. It is important to emphasize that the following sections are speculative and based on the known activities of structurally related compounds.

Neuroprotection: An Untapped Potential?

Steroid hormones are known to exert significant neuroprotective effects. While there is no direct evidence for 3-Deoxyestrone, the neuroprotective actions of other steroids and flavonoid compounds with similar structural motifs provide a rationale for investigation.[5]

Potential Mechanisms (Hypothetical):

-

Modulation of Neuronal Signaling Pathways: Steroids can influence key signaling pathways involved in neuronal survival and plasticity, such as the PI3K/Akt and MAPK/ERK pathways.[6] Future studies could explore if 3-Deoxyestrone can activate these pro-survival pathways in neuronal cells.

-

Antioxidant Activity: Some steroid-like compounds possess antioxidant properties, which can protect neurons from oxidative stress-induced damage, a common feature of neurodegenerative diseases.[7][8] Investigating the radical scavenging capacity of 3-Deoxyestrone would be a valuable first step.

-

Anti-inflammatory Effects: Neuroinflammation is a critical component of many neurological disorders. The anti-inflammatory properties of certain steroids could be a potential mechanism of neuroprotection.

Cardiovascular Health: A Novel Therapeutic Avenue?

The cardiovascular system is another target for the protective effects of steroids. Endothelial dysfunction is an early event in the development of atherosclerosis and other cardiovascular diseases.[9][10]

Potential Mechanisms (Hypothetical):

-

Improvement of Endothelial Function: Estrogens are known to promote the production of nitric oxide (NO), a key vasodilator, in endothelial cells. While 3-Deoxyestrone's weak estrogenic activity might suggest a limited effect, its potential to interact with other signaling pathways in endothelial cells warrants investigation.

-

Lipid Metabolism: As 3-Deoxyestrone was initially explored as a lipid-shifting drug, its effects on lipid profiles could have implications for cardiovascular health. Further studies are needed to elucidate its impact on cholesterol and triglyceride levels in relevant in vivo models.[11]

Conclusion and Future Directions

3-Deoxyestrone represents an intriguing molecule with a distinct biological profile compared to classical estrogens. Its low affinity for estrogen receptors suggests that its primary biological effects may be mediated through alternative pathways or that it may serve as a precursor to more active metabolites. The potential for neuroprotective and cardioprotective effects, while currently speculative, presents exciting avenues for future research.

To fully elucidate the biological significance of 3-Deoxyestrone, the following research directions are proposed:

-

Comprehensive in vitro and in vivo studies to investigate its effects on neuronal and cardiovascular cell types.

-

Elucidation of its complete metabolic profile in different species, including humans, and assessment of the biological activity of its metabolites.

-

Investigation of its potential to modulate key signaling pathways involved in cell survival, inflammation, and metabolism.

-

Preclinical studies in animal models of neurodegenerative and cardiovascular diseases to evaluate its therapeutic efficacy.

By addressing these research questions, the scientific community can unlock the full potential of 3-Deoxyestrone and determine its place in the development of novel therapeutic strategies.

References

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

-

U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

-

Ohno, K., et al. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Analytical Chemistry, 74(17), 4391-4396. [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5882, 3-Deoxyestrone. Retrieved from [Link]

-

Mon-Hekan, A., et al. (2022). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Molecules, 27(15), 4853. [Link]

-

Di Grandi, M., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 27(12), 3934. [Link]

-

Taliyan, R., et al. (2023). Functional Food Nutrients, Redox Resilience Signaling and Neurosteroids for Brain Health. Antioxidants, 12(10), 1836. [Link]

-

Jelinek, M., et al. (2020). Neuroprotective Effect of Antioxidants in the Brain. International Journal of Molecular Sciences, 21(19), 7064. [Link]

-

Xu, S., et al. (2021). Redox regulation of endothelial cell fate. Cell Death & Disease, 12(6), 579. [Link]

-

Davignon, J., & Ganz, P. (2004). Role of endothelial dysfunction in atherosclerosis. Circulation, 109(23 Suppl 1), III27-32. [Link]

-

Mostany, R., & Rios, R. (2015). Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity. Current Pharmaceutical Design, 21(27), 3876-3887. [Link]

-

Gerasymchuk, D., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(11), 1599. [Link]

-

Heo, K. S., et al. (2019). Therapeutic targets for endothelial dysfunction in vascular diseases. Journal of Pharmacological Sciences, 140(4), 303-310. [Link]

-

Organic Syntheses. (n.d.). 6,7-dimethoxy-3-isochromanone. Retrieved from [Link]

-

Son, S. M., et al. (2015). Effect of cholinergic signaling on neuronal cell bioenergetics. Journal of Neurochemistry, 135(3), 546-555. [Link]

-

Nabavi, S. F., et al. (2020). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Current Drug Targets, 21(11), 1081-1093. [Link]

-

Munoz, B., et al. (2016). Dissecting the role of redox signaling in neuronal development. Journal of Neurochemistry, 137(5), 685-700. [Link]

-

Di Meo, F., et al. (2025). Effect of 3-hydroxyisobutyrate in vivo administration on cardiometabolic disease in ApoE-/- mouse model. Pharmacological Research, 200, 107943. [Link]

-

Al-Qahtani, W. S., & Al-Harbi, M. S. (2025). Neuroprotective and Antioxidant Study of Cyanobacteria Arthrospira. Current Pharmaceutical Biotechnology. [Link]

-

Griffiths, L. A., & Smith, G. E. (1972). Metabolism of myricetin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro. The Biochemical Journal, 130(1), 141-151. [Link]

-

Fink, M., & Noble, D. (2010). Pharmacodynamic effects in the cardiovascular system: the modeller's view. Basic & Clinical Pharmacology & Toxicology, 106(3), 243-249. [Link]

-

Banks, M. L., et al. (2018). Cardiovascular and Locomotor Effects of Binary Mixtures of Common “Bath Salts” Constituents: Studies with Methylone, MDPV, and Caffeine in Rats. Drug and Alcohol Dependence, 193, 164-172. [Link]

-

Singh, L., & Sharma, R. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Molecular Neurobiology, 60(12), 7249-7268. [Link]

-

Wang, L., et al. (2020). Biotransformation of Myricetin: A Novel Metabolic Pathway to Produce Aminated Products in Mice. Molecular Nutrition & Food Research, 64(10), e1901193. [Link]

-

Wang, Y., et al. (2025). Neuroprotective effect of green tea extractives against oxidative stress by enhancing the survival and proliferation of PC12 cells. Molecular & Cellular Toxicology. [Link]

-

Hodges, R. E., & Minich, D. M. (2015). Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application. Journal of Nutrition and Metabolism, 2015, 760689. [Link]

-

Nannelli, G., et al. (2020). Endothelial Aldehyde Dehydrogenase 2 as a Target to Maintain Vascular Wellness and Function in Ageing. Biomedicines, 8(1), 4. [Link]

-

Sonin, D. L., et al. (2024). Cardio- and Vasoprotective Effects of Quinacrine in an In Vivo Rat Model of Myocardial Ischemia/Reperfusion Injury. Bulletin of Experimental Biology and Medicine, 177(4), 485-489. [Link]

-

Heather, L. C., et al. (2009). Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart. Journal of Physiology and Pharmacology, 60(3), 31-39. [Link]

Sources

- 1. 3-Deoxyestrone | C18H22O | CID 5882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effect of Antioxidants in the Brain [mdpi.com]

- 8. Neuroprotective and Antioxidant Study of Cyanobacteria Arthrospira - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic targets for endothelial dysfunction in vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 3-hydroxyisobutyrate in vivo administration on cardiometabolic disease in ApoE-/- mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of 3-Deoxyestrone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of 3-Deoxyestrone, a significant synthetic steroid that emerged from the mid-20th century's "golden age" of steroid chemistry. We will delve into the historical context that spurred its creation, detail the seminal synthetic methodologies, and explore its biological activity and metabolic fate. This document is intended for researchers, scientists, and drug development professionals in the fields of endocrinology, medicinal chemistry, and pharmacology, offering both historical perspective and practical insights into this foundational molecule.

Introduction: The Quest to Modify the Steroid Nucleus

The mid-20th century was a period of intense and groundbreaking research in steroid chemistry. Following the elucidation of the core steroid structure, the focus shifted towards the synthesis and modification of these complex molecules to understand their structure-activity relationships and to develop new therapeutic agents. A pivotal moment in this era was the first total synthesis of a complex natural product, equilenin, by Bachmann, Cole, and Wilds in 1939, which demonstrated that complex steroids could be constructed from simple starting materials.[1][2] This achievement opened the floodgates for the synthesis of a vast array of steroid analogs.

A key area of investigation was the modification of the A-ring of estrogens, such as estrone. The phenolic hydroxyl group at the C-3 position was recognized as crucial for estrogenic activity.[3] Consequently, scientists began to explore the effects of removing or modifying this functional group to create novel compounds with potentially unique pharmacological profiles. It was in this fervent environment of chemical innovation that 3-Deoxyestrone (also known as estra-1,3,5(10)-trien-17-one) was first synthesized.[4]

The Seminal Synthesis: Wilds and Nelson (1953)

While the exact "discovery" of 3-Deoxyestrone is not marked by a single "eureka" moment, its first detailed synthesis and characterization can be attributed to the work of Alfred L. Wilds and Norman A. Nelson. Their 1953 paper in the Journal of the American Chemical Society, titled "A New Synthesis of Estrone," described a novel and efficient route to estrone, in which 3-Deoxyestrone was a key intermediate. This work was built upon the significant advancements in synthetic organic chemistry of the time, most notably the Birch reduction.

The Scientific Rationale: A Stepping Stone to Estrone and Beyond

The primary motivation for the synthesis of 3-Deoxyestrone by Wilds and Nelson was its utility as a strategic intermediate in their new total synthesis of estrone. By removing the C-3 hydroxyl group, they could circumvent some of the challenges associated with protecting and deprotecting this reactive site during the construction of the steroid's D-ring. The plan was to reintroduce the hydroxyl group at a later stage. However, the creation of 3-Deoxyestrone also provided a valuable tool for probing the importance of the C-3 hydroxyl group for estrogenic activity.

The Historical Synthetic Protocol: A Birch Reduction Approach

The synthesis of 3-Deoxyestrone by Wilds and Nelson was a landmark application of the Birch reduction, a reaction developed by Australian chemist Arthur Birch in the 1940s that allows for the partial reduction of aromatic rings.[5][6] The starting material for their synthesis was estrone methyl ether.[2]

Experimental Protocol: Synthesis of 3-Deoxyestrone via Birch Reduction of Estrone Methyl Ether

-

Step 1: Dissolving Metal Reduction (Birch Reduction)

-

Estrone methyl ether is dissolved in a mixture of liquid ammonia, an alcohol (such as ethanol or tert-butanol), and an ether (such as diethyl ether or tetrahydrofuran).

-

Small pieces of an alkali metal, typically sodium or lithium, are added portion-wise to the stirred solution. The reaction mixture turns a characteristic deep blue color, indicating the presence of solvated electrons.

-

The reaction is allowed to proceed until the blue color disappears, signifying the consumption of the alkali metal.

-

The ammonia is then allowed to evaporate, and the reaction is quenched with a proton source, such as water or an ammonium chloride solution.

-

-

Step 2: Acidic Work-up and Hydrolysis

-

The residue from the Birch reduction, which contains the enol ether intermediate, is treated with an aqueous acid (e.g., hydrochloric acid).

-

This acidic work-up hydrolyzes the enol ether and facilitates the isomerization of the double bonds to yield the α,β-unsaturated ketone.

-

-

Step 3: Isomerization and Oxidation (if necessary)

-

In some variations of the synthesis, a subsequent isomerization step under basic or acidic conditions may be required to ensure the correct positioning of the double bonds in the A-ring.

-

If the 17-keto group was protected, a deprotection step would follow.

-

-

Step 4: Purification

-

The crude 3-Deoxyestrone is then purified by crystallization or column chromatography to yield the final product.

-

Modern Synthetic Approaches

While the Birch reduction remains a classic and effective method for the synthesis of 3-Deoxyestrone, modern organic synthesis has introduced more refined and sometimes more efficient methodologies. These often involve catalytic hydrogenation or other selective reduction techniques applied to estrone derivatives. However, the fundamental strategy of removing the C-3 oxygen functionality from an estrone precursor remains a common thread.

Pharmacological Profile

The removal of the C-3 hydroxyl group has a profound impact on the biological activity of the estrane scaffold.

Estrogen Receptor Binding and Biological Activity

3-Deoxyestrone exhibits a significantly reduced affinity for the estrogen receptor (ER) compared to estrone and estradiol. This is consistent with the long-held understanding that the phenolic hydroxyl group at C-3 is a critical pharmacophore for high-affinity ER binding and potent estrogenic activity.[3] In vivo studies have confirmed that 3-Deoxyestrone possesses very weak to negligible estrogenic activity.

| Compound | Relative Binding Affinity (RBA) for ERα (%) |

| Estradiol | 100 |

| Estrone | 10-20 |

| 3-Deoxyestrone | <0.1 |

| Table 1: Comparative Estrogen Receptor Binding Affinities. |

Interaction with Aromatase

Interestingly, 3-Deoxyestrone has been shown to be a weak competitive inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens. This suggests that while it lacks significant estrogenic activity, it can still interact with enzymes involved in steroid metabolism.

Metabolism and Excretion

Studies on the metabolism of 3-Deoxyestrone have revealed that it undergoes hydroxylation at various positions on the steroid nucleus, followed by conjugation with glucuronic acid or sulfate for excretion.[1] The identification of these metabolites has provided valuable insights into the metabolic pathways of synthetic steroids.

Applications in Research and Drug Development

While 3-Deoxyestrone itself has not been developed as a therapeutic agent, its synthesis and study have had a lasting impact on the field of medicinal chemistry.

-

Structure-Activity Relationship (SAR) Studies: The dramatic loss of estrogenic activity upon removal of the C-3 hydroxyl group provided crucial evidence for the importance of this functional group in ER binding and activation. This has guided the design of countless other estrogen receptor ligands.

-

Synthetic Intermediate: As demonstrated by Wilds and Nelson, 3-Deoxyestrone serves as a valuable intermediate in the total synthesis of estrone and other estrogenic compounds.

-

Metabolic Research: It has been used as a tool to study the metabolism of synthetic steroids and to identify and characterize the enzymes involved in their biotransformation.

Conclusion

3-Deoxyestrone stands as a testament to the ingenuity and exploratory spirit of mid-20th-century steroid chemistry. While not a therapeutic agent in its own right, its synthesis was a critical step in the development of more efficient routes to natural hormones and provided invaluable insights into the structure-activity relationships of estrogens. The story of 3-Deoxyestrone is a compelling example of how the synthesis of a single molecule can have a ripple effect, advancing our fundamental understanding of chemistry and biology, and paving the way for future discoveries in drug development.

References

-

Bachmann, W. E., Cole, W., & Wilds, A. L. (1939). The Total Synthesis of the Sex Hormone Equilenin. Journal of the American Chemical Society, 61(4), 974–975. [Link]

-

Bachmann, W. E., Cole, W., & Wilds, A. L. (1940). The Total Synthesis of the Sex Hormone Equilenin and Its Stereoisomers. Journal of the American Chemical Society, 62(4), 824–839. [Link]

-

American Chemical Society. (2018). Equilenin. [Link]

- Wilds, A. L., & Nelson, N. A. (1953). A New Synthesis of Estrone. Journal of the American Chemical Society, 75(21), 5360–5365.

- Birch, A. J. (1944). Reduction by dissolving metals. Part I. Journal of the Chemical Society (Resumed), 430.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5882, 3-Deoxyestrone. [Link]

-

Nambara, T., Numazawa, M., & Akiyama, S. (1971). Studies on Metabolism of 3-Deoxysteroids. VIII. Isolation and Characterization of Conjugated Metabolites of 3-Deoxyestrone. Chemical and Pharmaceutical Bulletin, 19(6), 1166-1171. [Link]

-

Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. [Link]

-

Wikipedia. (n.d.). Estrone methyl ether. [Link]

-

Baker, M. E. (2013). The promiscuous estrogen receptor: evolution of physiological estrogens and response to phytochemicals and endocrine disruptors. Journal of steroid biochemistry and molecular biology, 137, 16-24. [Link]

-

Ball, P., & Knuppen, R. (1980). Importance of A-ring substitution of estrogens for the physiology and pharmacology of reproduction. Acta endocrinologica. Supplementum, 232, 1–127. [Link]

- Blickenstaff, R. T., Ghosh, A. C., & Wolf, G. C. (1974). Total Synthesis of Steroids. Academic Press.

-

Stoltz, B. M. (n.d.). Synthesis of (±)-Estrone. Caltech. [Link]

-

Total-synthesis.com. (2018). Organic Chemistry Walkthrough Steroid Total Synthesis: Equilenin, Retrosynthesis, Reaction Mechanism. [Link]

-

Johnson, W. S., et al. (1957). A New Synthesis of Fused Ring Structures Related to the Steroids. The 17-Equilenones. A Total Synthesis of Equilenin. Journal of the American Chemical Society, 79(5), 1195–1203. [Link]

-

Bachmann, W. E., & Holmes, D. W. (1941). The Synthesis of Four Homologs of the Sex Hormone Equilenin. Journal of the American Chemical Society, 63(2), 595–598. [Link]

-

Birch, A. J. (1992). Steroid hormones and the Luftwaffe. A venture into fundamental strategic research and some of its consequences: the Birch reduction becomes a birth reduction. Steroids, 57(8), 363–377. [Link]

-

Pettit, G. R. (2009). The Birch Reduction of Steroids. Organic Preparations and Procedures International, 41(5), 419-446. [Link]

- Johnson, W. S. (1968). Non-enzymic biogenetic-like steroid syntheses. Accounts of Chemical Research, 1(1), 1-8.

-

Chest of Books. (n.d.). Total Synthesis Of Equilenin Derivatives. [Link]

-

PubChem. (n.d.). 3-Deoxyestrone. [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Estrone methyl ether - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. (PDF) Studies on Metabolism of 3-Desoxyestrone. I. [research.amanote.com]

A Technical Guide to 3-Deoxyestrone: Metabolism, Analytics, and Biological Role

Introduction: Situating 3-Deoxyestrone in the Steroid Landscape

In the vast and intricate world of steroid biochemistry, classical estrogens like estradiol and estrone have long held the spotlight. However, a class of metabolites lacking the canonical C3-hydroxyl group, such as 3-Deoxyestrone, presents a unique paradigm for researchers in endocrinology and drug development. 3-Deoxyestrone (estra-1,3,5(10)-trien-17-one) is a steroid molecule that, while structurally similar to estrone, lacks the phenolic hydroxyl group that is a hallmark of classical estrogens and is considered critical for high-affinity binding to estrogen receptors (ERs).[1]

Historically investigated for its potential as a lipid-shifting agent, the metabolic fate and more subtle biological activities of 3-Deoxyestrone are of growing interest.[2] Understanding its journey through metabolic pathways, its interaction with cellular machinery, and the precise methods for its detection are crucial for elucidating its complete physiological and pharmacological profile. This guide provides a deep, technically-focused exploration of 3-Deoxyestrone, designed for scientists and professionals seeking to work with or understand this atypical steroid metabolite.

Physicochemical and Structural Characteristics

A foundational understanding of any molecule begins with its physical and chemical properties. These characteristics dictate its behavior in biological systems and inform the design of analytical methodologies.

| Property | Value | Source |

| IUPAC Name | (8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | PubChem[1] |

| Molecular Formula | C₁₈H₂₂O | PubChem[1] |

| Molecular Weight | 254.4 g/mol | PubChem[1] |

| CAS Number | 53-45-2 | PubChem[1] |

| Physical Description | Solid (Predicted) | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

The absence of the C3-hydroxyl group significantly increases the lipophilicity of 3-Deoxyestrone compared to estrone, a key factor influencing its absorption, distribution, and metabolic processing.

Metabolic Pathways of 3-Deoxyestrone

The metabolism of 3-Deoxyestrone is a multi-step process involving functionalization and conjugation, primarily aimed at increasing its water solubility to facilitate excretion. Studies involving the administration of 3-Deoxyestrone to rabbits have been pivotal in identifying its major metabolites.[2][3]

Phase I Metabolism: Hydroxylation

The primary Phase I reactions involve the introduction of hydroxyl groups onto the steroid's aromatic A-ring and other positions by cytochrome P450 (CYP) enzymes.[4] This functionalization is a critical preparatory step for subsequent conjugation.

-

Aryl Hydroxylation: A key transformation is the hydroxylation at the C2 position, yielding 2-hydroxy-3-deoxyestrone. This reaction is notable as it can involve an intramolecular migration of deuterium, a phenomenon known as the "NIH shift," which provides insight into the enzymatic mechanism.[5]

-

Aliphatic Hydroxylation: Hydroxylation also occurs at other positions, such as C6, leading to metabolites like 6β-hydroxy-3-deoxyestrone.[2]

Phase II Metabolism: Conjugation

Following hydroxylation, the newly introduced functional groups, as well as the existing ketone at C17, serve as handles for conjugation with hydrophilic moieties. This dramatically increases the water solubility of the metabolites.

-

Glucuronidation: The most prominent conjugation pathway is the attachment of glucuronic acid. Metabolites such as 2-hydroxy-3-deoxyestrone 2-glucuronide and 6β-hydroxy-3-deoxyestrone glucuronide have been isolated and characterized.[2][3]

-

Other Conjugates: Evidence also points to the formation of more complex conjugates, such as diglucuronides on metabolites that have undergone multiple hydroxylations (e.g., 16,17-epiestriol 3,17-diglucuronide).[2]

The diagram below illustrates the principal metabolic transformations of 3-Deoxyestrone.

Biological Activity and Mechanism of Action

While lacking the C3-hydroxyl group, 3-Deoxyestrone is not biologically inert. Its activity is understood primarily through its interaction with estrogen receptors.

Estrogen Receptor Binding

3-Deoxyestrone has been shown to be an estrogen receptor agonist and binder.[6] However, its affinity for the receptor is significantly lower than that of 17β-estradiol or even estrone. The phenolic hydroxyl group at C3 of classical estrogens is a critical hydrogen bond donor, anchoring the ligand in the receptor's binding pocket. The absence of this group in 3-Deoxyestrone weakens this interaction, necessitating higher concentrations to elicit a response.

Comparative Estrogen Receptor Binding Affinities (RBA)

For context, the following table presents RBAs for several key estrogens, where 17β-estradiol is set to 100. Note that a specific RBA value for 3-Deoxyestrone is not available in the cited comprehensive study, but its activity is expected to be significantly lower than estrone.

| Compound | RBA (%) |

| 17β-Estradiol | 100 |

| Diethylstilbestrol (DES) | 207 |

| Ethinyl Estradiol | 141 |

| Estrone | 11 |

| Estriol | 1.4 |

| Source: Data adapted from Blair et al., Toxicological Sciences (2000)[7][8] |

Downstream Signaling

As an ER agonist, 3-Deoxyestrone can initiate the canonical estrogen signaling cascade.[9] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription. The potency of this process is directly related to both the ligand's binding affinity (RBA) and the subsequent coactivator binding affinity.[9] Given its lower RBA, the cellular responses elicited by 3-Deoxyestrone are likely weaker or require higher concentrations than classical estrogens.

Analytical Methodologies

The accurate quantification of 3-Deoxyestrone and its metabolites in complex biological matrices like plasma or urine is a non-trivial challenge that requires robust analytical methods. The choice of technique depends on the specific requirements for sensitivity, selectivity, and throughput.[10][11]

Sample Preparation and Extraction

The primary goal of sample preparation is to isolate the analytes of interest from interfering matrix components (e.g., proteins, salts, lipids) and to concentrate them.

-

For Conjugated Metabolites: Enzymatic hydrolysis using β-glucuronidase/sulfatase is a critical first step to cleave the conjugate bonds and liberate the parent steroid.

-

Extraction: Liquid-Liquid Extraction (LLE) with an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) or Solid-Phase Extraction (SPE) using a cartridge packed with a sorbent (e.g., C18) are common methods. SPE often provides cleaner extracts and better reproducibility.

Detection and Quantification

Chromatographic methods coupled with mass spectrometry are the gold standard for steroid analysis due to their high selectivity and sensitivity.[12]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the preferred method. A reverse-phase C18 column is typically used for separation. Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the steroids (e.g., silylation) to increase their volatility. While highly sensitive, the extra derivatization step can add complexity and potential for variability.[13]

The diagram below outlines a typical workflow for the bioanalysis of 3-Deoxyestrone.

Pharmacokinetics and Clinical Significance

Pharmacokinetic Profile (ADME)

While a complete pharmacokinetic profile for 3-Deoxyestrone in humans is not extensively documented, key aspects can be inferred from metabolic studies and general principles of steroid pharmacology.[2][14]

-

Absorption: As a lipophilic molecule, oral absorption is expected to be efficient.

-

Distribution: It likely has a large volume of distribution, with sequestration into adipose tissue.[15]

-

Metabolism: As detailed previously, metabolism is extensive, involving hydroxylation and glucuronidation in the liver.[2][3]

-